Trisodium citrate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

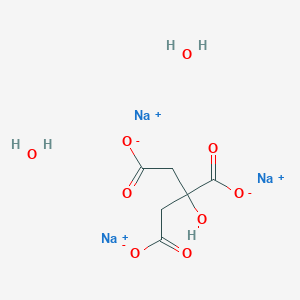

Sodium citrate dihydrate is the sodium salt of citric acid, appearing as a white, crystalline powder or granular crystals. It is slightly deliquescent in moist air, freely soluble in water, and practically insoluble in alcohol . It has a sour taste similar to citric acid and is commonly used as an alkalinizing agent to neutralize excess acid in the blood and urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium citrate dihydrate can be synthesized by reacting citric acid with sodium hydroxide or sodium carbonate. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide or sodium carbonate while maintaining the temperature between 20 to 30 degrees Celsius. The pH of the solution is adjusted to a range of 7.5 to 9.0 .

Industrial Production Methods: In industrial settings, sodium citrate dihydrate is produced through a salt-forming reaction followed by solvent-out crystallization. The process involves dissolving a salt-forming agent in water, adding citric acid, and controlling the reaction temperature. The resulting solution is then crystallized by adding a solvent-out agent and controlling the crystallization temperature between 20 to 75 degrees Celsius .

Types of Reactions:

Complexation: Sodium citrate dihydrate forms stable complexes with various metal ions such as manganese, cobalt, nickel, and zinc.

Buffering: It acts as a buffering agent, maintaining the pH of solutions within a specific range.

Neutralization: Sodium citrate dihydrate neutralizes acids, raising the pH of solutions.

Common Reagents and Conditions:

Complexation: Metal salts (e.g., nitrates of manganese, cobalt, nickel, and zinc) in buffer solutions with a pH of 6.

Neutralization: Hydrochloric acid in the stomach or urine.

Major Products Formed:

Complexation: Metal-citrate complexes.

Buffering: Citrate buffer solutions.

Neutralization: Bicarbonate ions and increased pH in blood and urine.

Scientific Research Applications

Food and Beverage Industry

Trisodium citrate dihydrate is commonly used as a food additive due to its buffering, sequestering, and emulsifying properties. It helps maintain pH levels and enhances flavor profiles in various products.

Case Study: Beverage Stabilization

A study demonstrated the effectiveness of trisodium citrate in stabilizing beverages by preventing the precipitation of calcium salts, which can affect taste and clarity (Jungbunzlauer, 2025) .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient in formulations, enhancing drug solubility and stability.

Case Study: Drug Formulation

Research has shown that trisodium citrate can improve the bioavailability of certain drugs by acting as a solubilizing agent. For instance, it was utilized in the formulation of oral solutions to enhance the absorption of active ingredients (Merck Millipore, 2024) .

Analytical Chemistry

This compound is employed in various analytical techniques, particularly in chromatography and mass spectrometry.

Data Table: Analytical Applications

Environmental Monitoring

The compound plays a significant role in environmental science, particularly for detecting heavy metals.

Case Study: Metal Ion Detection

This compound was used in the synthesis of nanoporous silica sensors for detecting hazardous metal ions like Fe(III) and Hg(II), showcasing its potential in environmental diagnostics (Mousavi et al., 2024) .

Nanotechnology

In nanotechnology, this compound acts as a reducing agent and stabilizer in the synthesis of nanoparticles.

Data Table: Nanoparticle Synthesis Applications

Industrial Applications

This compound is also utilized in various industrial processes, including cleaning agents and surface treatments.

Case Study: Surface Chemistry

Research focused on the characterization of residues from trisodium citrate on surfaces indicated its efficacy as a cleaning agent in industrial applications (Gurses MS et al., 2018) .

Mechanism of Action

Sodium citrate dihydrate works by neutralizing excess acid in the blood and urine, raising the pH. It chelates free calcium ions, preventing them from forming complexes with tissue factor and coagulation factor VIIa, thus inhibiting the activation of coagulation factor X and the extrinsic initiation of the coagulation cascade . This mechanism makes it effective as an anticoagulant and alkalinizing agent.

Comparison with Similar Compounds

Citric Acid: The parent compound of sodium citrate dihydrate, used similarly as a buffering and chelating agent.

Sodium Citrate Anhydrous: Similar to sodium citrate dihydrate but without water molecules, used in similar applications.

Potassium Citrate: Another citrate salt used as an alkalinizing agent and in the treatment of kidney stones.

Uniqueness: Sodium citrate dihydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its ability to form stable complexes with metal ions and its role as a buffering agent make it particularly valuable in various scientific and industrial applications .

Q & A

Basic Research Questions

Q. How is trisodium citrate dihydrate buffer prepared for antigen retrieval in immunohistochemistry?

- Methodological Answer : this compound is dissolved in deionized water (typically 10 mM concentration) and adjusted to pH 6.0 using citric acid or NaOH. The solution is heated to 95–100°C for 20–30 minutes to break protein cross-links in formalin-fixed tissues. Post-heating, samples are cooled gradually to room temperature to preserve epitope integrity .

Q. What analytical methods are used to characterize the purity and hydration state of this compound?

- Methodological Answer :

- Loss on Drying (LoD) : Measures water content (11.0–13.0% for dihydrate form) by heating at 150°C until constant weight .

- Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks (e.g., hydroxyl and carboxylate groups). X-ray diffraction (XRD) confirms crystalline structure .

- Titration : Acid-base titration quantifies citrate content (assay range: 99.0–100.5%) .

Q. How does this compound function as a buffering agent in enzyme activity assays?

- Methodological Answer : At 10–90 mM concentrations, it maintains pH stability (typically pH 4.8–7.4) by resisting changes via its conjugate acid-base pair. For example, in aconitase assays, 25 mM trisodium citrate buffer at pH 7.0–9.0 ensures optimal enzyme activity .

Advanced Research Questions

Q. How can spectral overlaps in EPR studies of VO²⁺-doped this compound crystals be resolved?

- Methodological Answer : Complex spectra with multiple lines are analyzed using numerical techniques (e.g., simulation software) to deconvolute overlapping signals. Parameters like hyperfine coupling constants (A‖ ≈ 160–180 G, A⊥ ≈ 60–70 G) and g-values (g‖ ≈ 1.94, g⊥ ≈ 1.98) are calculated to identify VO²⁺ site symmetry .

Q. What experimental strategies mitigate interference from residual this compound in gold nanoparticle (GNP) synthesis?

- Methodological Answer :

- Filtration : Remove unreacted citrate using 0.22 µm filters post-synthesis .

- Spectrophotometric Calibration : Apply Beer-Lambert law with dynamic light scattering (DLS)-validated size distributions to calculate extinction coefficients (e.g., ε₅₂₀ ≈ 3.7 × 10⁸ M⁻¹cm⁻¹ for 20 nm GNPs) .

- Optimized Stoichiometry : Use a citrate-to-gold molar ratio of 3:1 to ensure complete reduction of HAuCl₄ .

Q. How is this compound optimized for ammonium removal in bioremediation studies?

- Methodological Answer : In batch reactors, citrate acts as a carbon source for microbial consortia. A C/N ratio of ≥10 (e.g., 10 g citrate per 0.3 g NH₄⁺-N in 300 mL) ensures complete ammonium oxidation. Kinetic assays monitor citrate consumption rates (e.g., 2.5 g-C/L per hour) .

Q. What parameters maximize radiochemical purity (RCP) in ⁹⁹ᵐTc-labeled radiopharmaceuticals using this compound?

- Methodological Answer :

- Citrate Concentration : 0.13 mg citrate per 15 µg SnCl₂ yields RCP >93%. Excess citrate (>0.2 mg) reduces RCP due to competing ligand binding .

- Reaction Time/Temperature : 30-minute incubation at 25°C ensures stable chelation without isotope dissociation .

Properties

CAS No. |

6132-04-3 |

|---|---|

Molecular Formula |

C6H10NaO8 |

Molecular Weight |

233.13 g/mol |

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

InChI |

InChI=1S/C6H8O7.Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI Key |

OAGSFHDUINSAMQ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Na] |

Key on ui other cas no. |

6132-04-3 |

physical_description |

Pellets or Large Crystals White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS] WHITE SOLID IN VARIOUS FORMS. |

Related CAS |

6132-05-4 6858-44-2 |

solubility |

Solubility in water, g/100ml: 77 |

Synonyms |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.